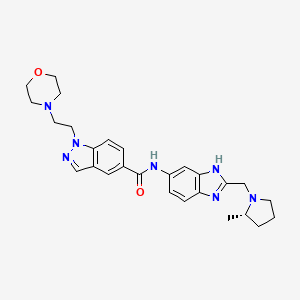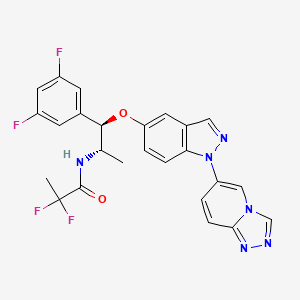
Glucocorticoid receptor-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucocorticoid receptor-IN-2 is a synthetic compound designed to modulate the activity of the glucocorticoid receptor. This receptor is part of the nuclear receptor superfamily of transcription factors and plays a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism . This compound is particularly significant in research due to its potential to selectively modulate glucocorticoid receptor activity, offering therapeutic benefits with reduced side effects compared to traditional glucocorticoids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glucocorticoid receptor-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents that enhance its activity and selectivity. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to the core structure to enhance binding affinity and selectivity towards the glucocorticoid receptor. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Glucocorticoid receptor-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds .
科学的研究の応用
Glucocorticoid receptor-IN-2 has a wide range of scientific research applications, including:
作用機序
Glucocorticoid receptor-IN-2 exerts its effects by binding to the glucocorticoid receptor, causing a conformational change that activates or represses the transcription of target genes. The molecular targets and pathways involved include:
Transactivation: Activation of anti-inflammatory genes by binding to glucocorticoid response elements in the DNA.
Transrepression: Repression of pro-inflammatory genes by interacting with other transcription factors, such as nuclear factor-kappa B and activator protein-1.
Post-translational Modifications: Modulation of receptor activity through phosphorylation, acetylation, and ubiquitination.
類似化合物との比較
Similar Compounds
Dexamethasone: A potent synthetic glucocorticoid with strong anti-inflammatory effects but significant side effects.
Prednisolone: Another synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
Mifepristone: A glucocorticoid receptor antagonist used in certain medical conditions.
Uniqueness
Glucocorticoid receptor-IN-2 is unique due to its selective modulation of the glucocorticoid receptor, offering the potential for therapeutic benefits with reduced side effects. Unlike traditional glucocorticoids, it can selectively activate or repress specific pathways, providing a more targeted approach to treatment .
特性
分子式 |
C25H20F4N6O2 |
|---|---|
分子量 |
512.5 g/mol |
IUPAC名 |
N-[(1R,2S)-1-(3,5-difluorophenyl)-1-[1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)indazol-5-yl]oxypropan-2-yl]-2,2-difluoropropanamide |
InChI |
InChI=1S/C25H20F4N6O2/c1-14(32-24(36)25(2,28)29)23(15-7-17(26)10-18(27)8-15)37-20-4-5-21-16(9-20)11-31-35(21)19-3-6-22-33-30-13-34(22)12-19/h3-14,23H,1-2H3,(H,32,36)/t14-,23-/m0/s1 |
InChIキー |
ADSMVTGYTNOHRQ-PSLXWICFSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
正規SMILES |
CC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=C3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
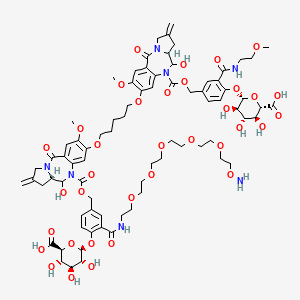


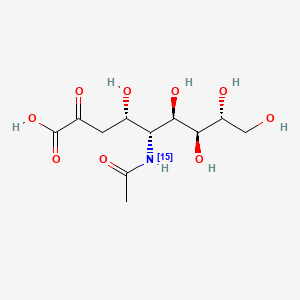

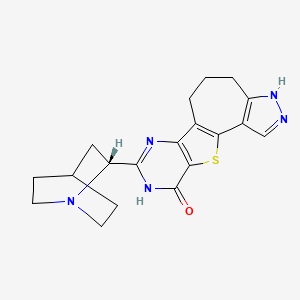
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)

